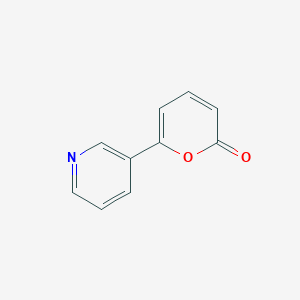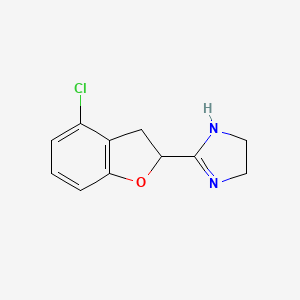
N-methyl-2-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(trifluoromethoxy)benzamide: is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(trifluoromethoxy)benzamide typically involves the reaction of 2-(trifluoromethoxy)benzoic acid with N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-methyl-2-(trifluoromethoxy)benzamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: N-methyl-2-(trifluoromethoxy)benzamide is used as a building block in organic synthesis. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of new molecules with specific reactivity.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its ability to modulate biological pathways and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-methyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-methyl-4-(trifluoromethoxy)benzamide
- N-methyl-3-(trifluoromethoxy)benzamide
- N-methyl-2-(trifluoromethyl)benzamide
Comparison: N-methyl-2-(trifluoromethoxy)benzamide is unique due to the position of the trifluoromethoxy group on the benzene ring. This positional difference can significantly affect the compound’s electronic properties, reactivity, and interactions with biological targets. Compared to its isomers, this compound may exhibit distinct pharmacological and chemical behavior, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
633317-74-5 |
|---|---|
Formule moléculaire |
C9H8F3NO2 |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
N-methyl-2-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C9H8F3NO2/c1-13-8(14)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3,(H,13,14) |
Clé InChI |
ZVYPCGSSCDRXJO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)

![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)




![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)

![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)

![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
